4,5-Dichloroimidazole is a halogenated heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. [1] Its primary value lies in the fixed 4,5-dichloro substitution pattern, which provides a predictable and sterically defined scaffold for building more complex molecules, particularly as a precursor for N-alkylated derivatives used in ionic liquids or as a linker in metal-organic frameworks. [REFS-2, REFS-3] With a melting point of 183-185 °C, it is handled as a stable, white to light-yellow crystalline solid.
Substituting 4,5-Dichloroimidazole with analogs such as 4,5-dibromoimidazole, monochloro-isomers, or unsubstituted imidazole is inadvisable for controlled manufacturing and material synthesis. The identity and position of the halogen atom are critical design parameters that dictate performance. In advanced materials like Zeolitic Imidazolate Frameworks (ZIFs), the dichloro-linker is specifically required to prevent structural collapse upon solvent removal, a stability benefit not conferred by other linkers like benzimidazole. [1] In synthetic chemistry, particularly palladium-catalyzed cross-couplings, the reactivity of a C-Cl bond versus a C-Br bond is fundamentally different, requiring entirely separate process optimization to manage site-selectivity and yield. [2] Therefore, substitution introduces significant performance risks and process development costs, making this compound the specific choice for established protocols.
When used as a co-linker in the synthesis of ZIF-7, 4,5-dichloroimidazole (dcIm) fundamentally alters the material's structural stability. Standard ZIF-7, which uses only benzimidazole (BzIm) linkers, undergoes a phase transition from a desirable 'open pore' (op) form to a 'closed pore' (cp) form upon solvent removal, diminishing its utility. [1] Incorporating 4,5-dichloroimidazole at levels up to 65% creates a hybrid ZIF that maintains the open-pore structure even after activation (solvent removal). [1] This structural stabilization results in a material with high affinity for CO2, even at low partial pressures, which is critical for gas separation applications. [REFS-1, REFS-2]
| Evidence Dimension | Structural Stability Upon Solvent Removal |
| Target Compound Data | Maintains stable 'open pore' (op) structure as a hybrid ZIF-7/COK-17 material. |
| Comparator Or Baseline | Standard ZIF-7 (using 100% benzimidazole linker) collapses into a 'closed pore' (cp) structure. |
| Quantified Difference | Qualitative but absolute: Prevents structural phase transition. |
| Conditions | Synthesis of Zeolitic Imidazolate Frameworks (ZIFs) followed by solvent removal (activation) for gas adsorption applications. |
For buyers developing gas separation materials, only the 4,5-dichloroimidazole precursor yields a ZIF-7 variant that remains structurally stable and functional after synthesis and activation.
In palladium-catalyzed cross-coupling reactions, the choice of halogen is a primary determinant of reactivity and site-selectivity. Generally, C-Br bonds are more reactive and undergo oxidative addition to palladium catalysts under milder conditions than C-Cl bonds. [1] However, this does not imply superiority, but rather a different reactivity profile. For dihalogenated substrates like 4,5-dihaloimidazoles, switching from a dichloro- to a dibromo- precursor would necessitate complete re-optimization of catalysts, ligands, bases, and temperature to control for undesired side-reactions or achieve selective mono-arylation vs. di-arylation. [2] Therefore, 4,5-dichloroimidazole should be selected to conform to established, chloride-specific synthesis protocols to ensure reproducibility and avoid costly process redevelopment.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | C-Cl bonds require specific, often more active, catalyst systems or harsher conditions for oxidative addition. |
| Comparator Or Baseline | C-Br bonds are typically more reactive, undergoing oxidative addition more readily under standard conditions. |
| Quantified Difference | Qualitative difference in required reaction conditions and catalyst/ligand systems. |
| Conditions | Standard palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Negishi couplings. |
A buyer cannot substitute this compound with its dibromo-analog in an established synthetic route without risking complete process failure and incurring significant redevelopment costs.
4,5-Dichloroimidazole is a precursor to 4,5-dichloroimidazolium cations, a class of components for ionic liquids (ILs). The physicochemical properties of ILs, such as viscosity, conductivity, and melting point, are precisely tuned by the structure of both the cation and anion. [1] The choice of halogen substituent on the imidazolium ring is a key design variable. Changing the substituent from chloro- to bromo- or iodo- alters the size, polarizability, and potential for halogen bonding of the cation, which in turn modifies the intermolecular forces within the liquid. [2] This directly impacts bulk properties like viscosity and ionic conductivity. Therefore, 4,5-dichloroimidazole is not a generic substitute for other dihaloimidazoles but is the specific precursor required to synthesize an IL with a particular, chlorine-defined property set.
| Evidence Dimension | Influence on Ionic Liquid Properties |
| Target Compound Data | The chloro-substituents provide a specific level of steric bulk, electronegativity, and potential for intermolecular interactions. |
| Comparator Or Baseline | Bromo- or Iodo-substituents are larger, more polarizable, and have a greater propensity for halogen bonding, leading to different viscosities, thermal stabilities, and conductivities in the final IL. |
| Quantified Difference | The choice of halogen is a primary axis for tuning the final properties of the ionic liquid. |
| Conditions | Synthesis of 1,3-dialkyl-4,5-dihaloimidazolium-based ionic liquids. |
For developing ionic liquids with specific performance targets, this compound is the required precursor to achieve the properties associated with the 4,5-dichloroimidazolium cation.
This compound is the correct choice for synthesizing hybrid zeolitic imidazolate frameworks (e.g., ZIF-7/COK-17) where maintaining the open-pore structure after solvent activation is critical for performance in CO2 separation applications. [1]
Use as a starting material for producing 4,5-dichloroimidazolium-based ionic liquids where the specific size and electronegativity of the chlorine atoms are required to achieve target viscosity, conductivity, or thermal stability profiles. [2]
In multi-step synthetic routes utilizing palladium-catalyzed cross-coupling, this compound should be procured to ensure batch-to-batch consistency and avoid the significant process re-optimization that would be required if a different halogenated analog were used. [3]
Irritant